molecular formula C13H10ClN B14513319 N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine CAS No. 62515-93-9

N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine

Cat. No.: B14513319
CAS No.: 62515-93-9
M. Wt: 215.68 g/mol
InChI Key: ZFEUBEPONVHASC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine is an organic compound that features a cycloheptatriene ring substituted with a 4-chlorophenyl group and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine typically involves the reaction of 4-chloroaniline with cyclohepta-2,4,6-trien-1-one under specific conditions. One common method involves the use of tropylium salts, which react with aromatic amines to form the desired product . The reaction conditions often include the presence of a base such as imidazole to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)cyclohepta-2,4,6-trien-1-imine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as imidazole and acids like perchloric acid. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Properties

CAS No.

62515-93-9

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

N-(4-chlorophenyl)cyclohepta-2,4,6-trien-1-imine

InChI

InChI=1S/C13H10ClN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h1-10H

InChI Key

ZFEUBEPONVHASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=NC2=CC=C(C=C2)Cl)C=C1

Origin of Product

United States

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